(2S)-2-(3-methylphenyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(3-methylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBSNFHBOVJLI-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2s 2 3 Methylphenyl Pyrrolidine and Analogues
Stereoselective Synthesis of (2S)-2-(3-methylphenyl)pyrrolidine Scaffolds
The asymmetric synthesis of the 2-arylpyrrolidine core is crucial for accessing enantiomerically pure compounds like this compound. Several strategies have been developed to achieve high levels of stereoselectivity in the formation of the pyrrolidine (B122466) ring.
Strategies Employing Chiral Auxiliaries and Substrate Control
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com One common approach involves the use of chiral auxiliaries derived from readily available chiral pool molecules. For instance, (R)-phenylglycinol can be condensed with aromatic aldehydes to form chiral imines. Subsequent diastereoselective addition of a Grignard reagent, followed by cyclization, affords trans-2,5-bis(aryl)pyrrolidines. nih.gov This strategy relies on the steric influence of the auxiliary to control the approach of the nucleophile.
Another powerful class of chiral auxiliaries is sulfinimines. The diastereoselective Mannich reaction of enolates with chiral sulfinimines, followed by a series of transformations including iodocyclization, can produce trans-2,5-disubstituted pyrrolidines with high enantiopurity. nih.govnih.gov The sulfinyl group effectively shields one face of the imine, directing the nucleophilic attack.
Substrate control is another key strategy where the inherent chirality of the starting material dictates the stereochemistry of the newly formed centers. For example, starting from L-pyroglutamic acid, a derivative of the chiral pool, both cis- and trans-2,5-disubstituted pyrrolidines can be synthesized. acs.org The stereochemical outcome of the addition of an aromatic nucleophile to an in-situ formed iminium ion can be controlled by the choice of the nitrogen protecting group. nih.govacs.org
| Starting Material/Auxiliary | Key Reaction | Product Type | Stereoselectivity |
|---|---|---|---|
| (R)-Phenylglycinol | Diastereoselective Grignard addition to chiral imine | trans-2,5-Diarylpyrrolidines | High diastereoselectivity |
| Chiral Sulfinimine | Diastereoselective Mannich reaction and iodocyclization | trans-2,5-Disubstituted pyrrolidines | High enantiopurity |
| L-Pyroglutamic acid | Nucleophilic addition to iminium ion | cis- and trans-2,5-Disubstituted pyrrolidines | Protecting group dependent |
Asymmetric Organocatalysis in Pyrrolidine Ring Formation
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, avoiding the use of metals. nih.govnih.gov Proline and its derivatives are among the most successful organocatalysts for pyrrolidine synthesis. nih.govmdpi.com
One of the most prominent organocatalytic methods for constructing the pyrrolidine ring is the [3+2] cycloaddition of azomethine ylides with various electron-deficient olefins. benthamdirect.comrsc.org Azomethine ylides, often generated in situ from the condensation of an α-amino acid ester with an aldehyde, react with dipolarophiles in the presence of a chiral organocatalyst. benthamdirect.com Chiral phosphoric acids, thioureas, and diarylprolinol silyl (B83357) ethers have been successfully employed as catalysts in these reactions, affording highly substituted pyrrolidines with excellent enantioselectivity. mdpi.combenthamdirect.comunits.it
For instance, the 1,3-dipolar cycloaddition of an azomethine ylide derived from an imine and an α,β-unsaturated aldehyde catalyzed by a diphenylprolinol derivative can produce chiral pyrrolidine aldehydes as single regioisomers with high diastereo- and enantioselectivities. units.it The catalyst activates the unsaturated aldehyde through the formation of a chiral iminium ion, which then reacts with the azomethine ylide.
The Michael addition of nucleophiles to α,β-unsaturated compounds is another key organocatalytic strategy. Prolinamide-based organocatalysts have been shown to effectively catalyze the conjugate addition of aldehydes to nitroalkenes, leading to the formation of intermediates that can be cyclized to form substituted pyrrolidines. mdpi.com
| Reaction Type | Catalyst Type | Key Features |
|---|---|---|
| [3+2] Cycloaddition | Diarylprolinol silyl ethers, Chiral Phosphoric Acids | High enantioselectivity, formation of multiple stereocenters |
| Michael Addition | Prolinamides, Thioureas | Formation of functionalized intermediates for cyclization |
Metal-Catalyzed Asymmetric Cyclization Reactions
Transition metal catalysis offers a versatile platform for the asymmetric synthesis of pyrrolidines. Palladium, rhodium, and gold catalysts have been extensively used in various cyclization reactions.
Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful method for the enantioselective synthesis of pyrrolidines. organic-chemistry.org The use of novel phosphoramidite (B1245037) ligands allows for high regio-, diastereo-, and enantioselectivity in the formation of the pyrrolidine cycloadducts. organic-chemistry.org This method has a broad substrate scope, including both electron-rich and electron-deficient imines.
Rhodium-catalyzed C-H functionalization has emerged as a strategic approach for the synthesis of complex pyrrolidines. nih.gov For example, a rhodium(II)-catalyzed asymmetric nitrene C-H insertion into a C(sp³)–H bond can be used to construct the pyrrolidine ring with high diastereoselectivity. nih.gov This strategy allows for the direct conversion of simple starting materials into valuable chiral pyrrolidines.
Gold-catalyzed tandem reactions, such as intramolecular alkyne hydroamination followed by reduction, provide a stereodivergent route to 2,5-disubstituted pyrrolidines. rsc.org Interestingly, the stereochemical outcome of this reaction can be controlled by the choice of the nitrogen protecting group, allowing access to either cis or trans isomers from the same starting material. rsc.org
| Metal Catalyst | Reaction Type | Key Advantages |
|---|---|---|
| Palladium | [3+2] Cycloaddition | High enantioselectivity, broad substrate scope |
| Rhodium | C-H Functionalization/Insertion | High atom economy, direct functionalization |
| Gold | Tandem Hydroamination/Reduction | Stereodivergent synthesis, protecting group control |
Chemoenzymatic and Biocatalytic Approaches
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. cabidigitallibrary.org Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.
Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde. acs.org This enzymatic transformation can be used in a cascade reaction for the synthesis of chiral 2-substituted pyrrolidines. Starting from ω-chloroketones, a transaminase can stereoselectively introduce an amino group, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. This method allows for the synthesis of both enantiomers of the product by using either an (R)- or (S)-selective transaminase. acs.org
Engineered enzymes, such as variants of cytochrome P411, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. nih.gov Through directed evolution, these enzymes can achieve good enantioselectivity and catalytic efficiency for the synthesis of various pyrrolidine derivatives. nih.gov
Another biocatalytic strategy involves the deracemization of racemic amines. researchgate.net This can be achieved through an enzymatic cascade involving an amine oxidase and an imine reductase, allowing for the conversion of a racemic mixture into a single enantiomer of the desired pyrrolidine.
Functionalization of Preformed Pyrrolidine Rings for this compound Derivatives
An alternative to constructing the pyrrolidine ring from acyclic precursors is the functionalization of a pre-existing chiral pyrrolidine scaffold. mdpi.com This approach often starts from readily available and inexpensive chiral pool materials like L-proline or L-4-hydroxyproline. mdpi.com
For example, the asymmetric lithiation of N-Boc-pyrrolidine in the presence of a chiral ligand like (-)-sparteine, followed by quenching with an electrophile, can introduce a substituent at the C2 position with good enantioselectivity. nih.gov This method can be extended to sequential C-H functionalization to access 2,5-disubstituted pyrrolidines. acs.org
Furthermore, pyroglutamic acid, another derivative of the chiral pool, can be converted into a hemiaminal intermediate. nih.govacs.org Under Lewis acidic conditions, this intermediate can form an iminium ion that is trapped by an electron-rich aromatic nucleophile, such as a derivative of 3-methylphenylmagnesium bromide, to introduce the desired aryl group at the C2 position. nih.govacs.org The diastereoselectivity of this addition can often be controlled by the protecting group on the nitrogen atom. nih.govacs.org
Control of Stereochemistry and Diastereoselectivity in Synthetic Pathways
Controlling both the absolute and relative stereochemistry is paramount in the synthesis of complex molecules like substituted pyrrolidines.
The stereochemical outcome of many pyrrolidine syntheses can be directed by the catalyst. For instance, in metal-catalyzed allylic aminations, the choice of the chiral ligand can determine the relative position of the substituents in 2,5-disubstituted pyrrolidines, leading to either cis or trans products. rsc.org Similarly, in organocatalytic [3+2] cycloadditions, the catalyst dictates the facial selectivity of the reaction, leading to high enantioselectivity. rsc.org
Substrate control, as mentioned earlier, is another powerful tool. The stereochemistry of a substituent already present in the starting material can direct the stereochemical course of subsequent reactions. For example, in the reduction of a substituted pyrrole, an existing stereocenter can direct the hydrogenation of the ring, leading to the formation of a functionalized pyrrolidine with high diastereoselectivity.
The order of addition of reagents can also be a critical factor in controlling diastereoselectivity. In some annulation reactions involving cyclopropane (B1198618) diesters, simply reversing the order of addition of the catalyst and substrate can lead to the selective formation of either cis- or trans-substituted pyrrolidines.
| Control Element | Methodology | Outcome |
|---|---|---|
| Catalyst Control | Asymmetric metal catalysis, Organocatalysis | High enantioselectivity, switchable diastereoselectivity |
| Substrate Control | Use of chiral pool starting materials | Diastereoselective transformations based on existing stereocenters |
| Reagent/Protecting Group | Choice of protecting group, order of addition | Control of cis/trans selectivity |
Applications in Asymmetric Catalysis and Reaction Development
(2S)-2-(3-methylphenyl)pyrrolidine Derivatives as Organocatalysts
The field of organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, has been revolutionized by pyrrolidine-based structures. mdpi.comnih.gov Derivatives of this compound are part of a privileged class of secondary amine catalysts that operate primarily through the formation of enamine or iminium ion intermediates. msu.edu
The fundamental catalytic cycle for many pyrrolidine-catalyzed reactions involves the formation of a nucleophilic enamine intermediate between the secondary amine catalyst and a carbonyl compound (an aldehyde or ketone). ethz.ch This enamine then reacts with an electrophile. The stereoselectivity of the reaction is controlled by the chiral environment created by the catalyst.
In asymmetric aldol (B89426) additions , the enamine attacks an aldehyde. The stereochemical outcome is often explained by a transition state model where the bulky substituent at the C2 position of the pyrrolidine (B122466) (the 3-methylphenyl group) effectively shields one face of the enamine, forcing the aldehyde to approach from the less hindered side. ethz.chcolab.ws Furthermore, hydrogen bonding between a directing group on the catalyst and the aldehyde can further lock the transition state geometry, leading to high levels of stereocontrol. mdpi.com
Similarly, in asymmetric Mannich-type reactions , the enamine reacts with an imine. The development of bifunctional organocatalysts, which possess both a nucleophilic amine site and a hydrogen-bond-donating group, has been crucial for achieving high stereoselectivity in these reactions. nih.govnih.gov These catalysts can simultaneously activate the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), leading to highly organized, stereochemically defined transition states. nih.gov
The table below summarizes the performance of various pyrrolidine-based organocatalysts in aldol and Mannich reactions, illustrating the high yields and stereoselectivities that can be achieved.
| Reaction Type | Catalyst Type | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Aldol Addition | (S)-Pyrrolidine sulfonamide | Aryl methyl ketones + Aryl aldehydes | Moderate to Good | N/A | Moderate to Good |
| Aldol Addition | Amphiphilic proline derivatives | Acetone + Aldehydes | High | N/A | High (inversion observed) |
| Mannich Reaction | Bifunctional organocatalyst | Nitroallene + Protected imine | 32-67 | Excellent | 85-96 |
| Michael/Mannich | Secondary amine | Various | High | Excellent | High |
This table presents a summary of findings from various sources colab.wsnih.govresearchgate.net and is intended for illustrative purposes. "N/A" indicates data not available in the cited source.
The simple proline molecule was one of the first and most important organocatalysts, but its application can be limited by factors like poor solubility in organic solvents. nih.gov This has spurred the design and synthesis of a vast number of second-generation pyrrolidine-based catalysts to overcome these limitations and enhance catalytic performance. mdpi.comnih.gov
Key design strategies focus on modifying the pyrrolidine scaffold at specific positions:
C2-Position: The introduction of a bulky substituent, such as the 3-methylphenyl group, is a cornerstone of modern catalyst design. This group provides essential steric shielding to control the stereochemical outcome of the reaction. The seminal work by Jørgensen and Hayashi on diarylprolinol silyl (B83357) ethers demonstrated the power of a bulky C2-substituent. nih.gov
C4-Position: Introducing functional groups, particularly hydrogen-bond donors like hydroxyl or urea/thiourea (B124793) moieties, at the C4-position can lead to bifunctional catalysts. nih.gov These groups can pre-organize the transition state through non-covalent interactions, leading to significant enhancements in enantioselectivity. nih.gov
N-Substituents: While the secondary amine is essential for the catalytic cycle, modifying it to create more complex structures, such as prolinamides, can introduce additional stereocenters and hydrogen-bonding capabilities, further refining the catalyst's selectivity. nih.gov
Through these rational design approaches, the humble pyrrolidine scaffold has been transformed into a diverse and powerful toolkit for asymmetric organocatalysis, enabling the efficient and stereoselective synthesis of complex molecules. mdpi.com
Catalyst Recovery and Immobilization Strategies
The practical applicability and economic viability of organocatalysts such as this compound in large-scale synthesis are intrinsically linked to the ability to recover and reuse the catalyst. Homogeneous catalysis, while often efficient, suffers from the challenge of separating the catalyst from the reaction products, which can lead to product contamination and loss of the valuable catalyst. To overcome these limitations, significant research has focused on the development of robust catalyst recovery and immobilization strategies. These strategies aim to heterogenize the catalyst, facilitating its easy separation from the reaction mixture and enabling its reuse over multiple reaction cycles without a significant loss of activity or stereoselectivity.
One of the most common and effective approaches for the heterogenization of pyrrolidine-based organocatalysts is immobilization onto solid supports. Various materials have been explored as supports, including polymers, silica, and nanoparticles. The choice of support and the method of attachment are critical factors that can influence the catalyst's performance.
A prevalent strategy involves the use of polymer supports, such as Merrifield resin, which is a chloromethylated polystyrene. Pyrrolidine-based catalysts can be covalently anchored to this resin. For instance, pyrrolidine derivatives have been successfully supported on Merrifield resin and demonstrated high efficiency in asymmetric Michael additions of ketones to nitrostyrenes. These supported catalysts have been shown to be recyclable for at least five cycles, maintaining good yields and high enantioselectivities. nih.gov The covalent linkage ensures minimal leaching of the catalyst into the reaction medium, preserving the purity of the product.
Another innovative approach is the incorporation of the chiral pyrrolidine motif into the framework of porous organic polymers (POPs). rsc.org These materials offer high surface areas and tunable porosity, creating a stable and accessible environment for the catalytic sites. Pyrrolidine-based chiral porous polymers have been synthesized and employed as effective heterogeneous organocatalysts for asymmetric Michael additions in environmentally benign solvents like water. rsc.org These catalysts exhibit excellent yields and enantioselectivities and can be readily recovered and reused.
The use of fullerene as a support for pyrrolidine-based catalysts has also been explored. A chiral 2-(triphenylmethyl)pyrrolidine organocatalyst anchored to x-mol.comfullerene via click chemistry has been developed for the Michael addition of malonates to cinnamaldehydes. This hybrid catalyst demonstrated high efficiency and could be recycled up to six times with only a moderate decrease in activity and no loss of enantioselectivity.
| Catalyst System | Reaction Type | Support | Number of Cycles | Yield (%) | Enantioselectivity (%) | Reference |
| Merrifield resin-supported pyrrolidine | Michael addition | Merrifield resin | 5 | up to 92 | up to 98 | nih.gov |
| Pyrrolidine-based chiral porous polymer | Michael addition | Porous organic polymer | - | up to 98 | up to 99 | rsc.org |
| x-mol.comFullerene-supported 2-(triphenylmethyl)pyrrolidine | Michael addition | x-mol.comFullerene | 6 | - | maintained |
Theoretical and Computational Investigations of 2s 2 3 Methylphenyl Pyrrolidine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of (2S)-2-(3-methylphenyl)pyrrolidine. These studies provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.
The electronic distribution within the molecule is significantly influenced by its constituent parts: the pyrrolidine (B122466) ring and the 3-methylphenyl substituent. The nitrogen atom of the pyrrolidine ring is a key site for nucleophilic and hydrogen-bonding interactions. DFT calculations can map the electron density and electrostatic potential, highlighting regions of high and low electron density. The 3-methylphenyl group, with its aromatic ring and methyl substituent, modulates the electronic properties of the pyrrolidine moiety through inductive and resonance effects.
Reactivity descriptors, derived from conceptual DFT, can also be calculated to predict the most likely sites for electrophilic or nucleophilic attack. These descriptors include parameters like global and local softness, hardness, and the Fukui function. Such analyses are vital for predicting the regioselectivity and stereoselectivity of reactions involving this chiral auxiliary.
Table 1: Predicted Physicochemical Properties of a Related Compound
| Compound Name | Predicted Property | Value | Source |
| [2-(3-methylphenyl)pyrrolidin-1-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone | XlogP | 3.7 | PubChem CID: 45925011 uni.lu |
Note: This data is for a derivative containing the this compound moiety, as direct computational data for the parent compound is limited.
Conformational Analysis and Pseudorotation of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and exists in a range of puckered conformations to relieve torsional strain. The conformational landscape of the pyrrolidine ring is often described by a concept known as pseudorotation, which characterizes the continuous puckering motion of the ring. The two most common envelope conformations for the proline ring are Cγ-exo and Cγ-endo, where the Cγ (C4) atom is puckered out of the plane of the other four atoms, either on the opposite (exo) or the same (endo) side as the substituent at C2. nih.gov
The conformational preference of the pyrrolidine ring in this compound is primarily dictated by the steric interactions between the 3-methylphenyl group at the C2 position and the protons on the pyrrolidine ring. Computational methods, such as molecular mechanics and DFT, are employed to calculate the potential energy surface of the ring, identifying the most stable conformers and the energy barriers between them.
Mechanistic Studies of this compound-Mediated Reactions
(2S)-2-Arylpyrrolidines are a well-established class of organocatalysts, particularly for reactions proceeding through enamine or iminium ion intermediates. Mechanistic studies, heavily reliant on DFT calculations, have been pivotal in understanding how these catalysts achieve high levels of stereoselectivity. While direct mechanistic studies on reactions mediated specifically by this compound are not extensively documented, the general principles derived from studies of other 2-arylpyrrolidine catalysts are applicable.
In a typical enamine-catalyzed reaction, such as the Michael addition of an aldehyde or ketone to a nitro-olefin, the catalytic cycle involves:
Formation of a nucleophilic enamine intermediate from the pyrrolidine catalyst and the carbonyl compound.
Attack of the enamine on the electrophile.
Hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.
DFT calculations are used to model the transition states of the key steps, particularly the C-C bond-forming step, which is often the stereodetermining step. These calculations can elucidate the preferred facial attack of the electrophile on the enamine. The 2-aryl substituent plays a crucial role in shielding one face of the enamine, thereby directing the electrophile to the opposite face. The methyl group on the phenyl ring in this compound can further influence the steric environment and electronic properties of the catalyst, potentially enhancing stereoselectivity.
Similarly, in iminium ion catalysis, the pyrrolidine catalyst forms an iminium ion with an α,β-unsaturated carbonyl compound, lowering its LUMO and activating it for nucleophilic attack. The 2-aryl group again serves as a steric shield, controlling the trajectory of the incoming nucleophile. Computational studies on related systems have highlighted the importance of non-covalent interactions, such as hydrogen bonding and π-π stacking, in stabilizing the transition state and controlling the stereochemical outcome. researchgate.net
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are powerful computational tools for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme active site. These methods are fundamental in drug discovery and design.
Docking simulations place the ligand (in this case, this compound or its derivatives) into the binding site of a protein and score the different poses based on a scoring function that estimates the binding affinity. This allows for the prediction of the preferred binding mode and the key interactions that stabilize the protein-ligand complex.
The this compound scaffold possesses several features that can contribute to binding:
The pyrrolidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor.
The hydrophobic 3-methylphenyl group can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. It can also participate in π-π stacking or π-cation interactions.
While specific docking studies for this compound are not prominent in the literature, studies on other pyrrolidine-containing molecules demonstrate the utility of this approach. For instance, docking studies of pyrrolidine derivatives into the ATP-binding site of kinases like EGFR and CDK2 have shown that the pyrrolidine moiety can occupy hydrophobic pockets, while other parts of the molecule form crucial hydrogen bonds. nih.gov The 3-methylphenyl group of the title compound would be expected to favorably interact with hydrophobic subpockets within a protein's binding site.
Table 2: Potential Molecular Interactions of the this compound Scaffold
| Molecular Moiety | Potential Interaction Type | Interacting Partner in a Protein |
| Pyrrolidine Nitrogen | Hydrogen Bond Acceptor | Hydrogen bond donor residues (e.g., -OH, -NH) |
| Protonated Pyrrolidine Nitrogen | Hydrogen Bond Donor | Hydrogen bond acceptor residues (e.g., C=O) |
| Pyrrolidine Ring | Van der Waals / Hydrophobic | Nonpolar amino acid side chains |
| 3-Methylphenyl Group | Hydrophobic, π-π Stacking | Aromatic or aliphatic amino acid side chains |
These computational predictions can guide the synthesis of new derivatives of this compound with improved binding affinity and selectivity for a specific biological target.
Strategic Role in Preclinical Medicinal Chemistry Research
(2S)-2-(3-methylphenyl)pyrrolidine as a Core Scaffold for Biologically Active Molecules
The this compound scaffold is a foundational structure for creating a wide array of biologically active compounds. nih.govnih.govresearchgate.net Its inherent structural features, including the sp3-hybridized carbon atoms and the presence of a chiral center, contribute to the molecular complexity and three-dimensional shape of its derivatives. nih.govresearchgate.net This complexity is often crucial for achieving high-affinity and selective interactions with biological targets. nih.gov Medicinal chemists utilize this scaffold by introducing various functional groups at different positions of the pyrrolidine (B122466) ring and the phenyl group to modulate the pharmacological properties of the resulting molecules. nih.gov This approach has been successfully employed to generate compounds with potential applications in treating a range of conditions, including neurological disorders and inflammatory diseases. frontiersin.orgnih.govexplorationpub.com
The versatility of the pyrrolidine ring allows for its incorporation into diverse molecular architectures, including spirocyclic systems and hybrid molecules. frontiersin.orgnih.gov For instance, derivatives of pyrrolidine-2,5-dione, which can be conceptually derived from the this compound scaffold, have shown significant potential as anticonvulsant agents. nih.govnih.govnih.gov The ability to systematically modify the scaffold and observe the resulting changes in biological activity makes this compound a powerful tool in the drug discovery process.
Structure-Activity Relationship (SAR) Studies and Rational Design of Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For derivatives of this compound, SAR studies involve systematically altering the substituents on both the pyrrolidine and phenyl rings and evaluating the impact on their interaction with specific biological targets. nih.govmdpi.com These studies provide critical insights that guide the rational design of more potent and selective compounds. nih.govnih.gov
Key aspects of SAR for this class of compounds include:
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly affect activity. For example, the placement of methyl, chloro, or trifluoromethoxy groups can alter the electronic and steric properties of the molecule, influencing its binding affinity to target proteins. mdpi.com
Stereochemistry: The stereochemistry at the C2 position of the pyrrolidine ring is often crucial for biological activity, as different stereoisomers can exhibit distinct binding modes and potencies at chiral biological targets. nih.gov
Through iterative cycles of design, synthesis, and biological testing, researchers can build a comprehensive SAR understanding. This knowledge allows for the rational design of new derivatives with optimized properties, such as enhanced potency, improved selectivity, and better pharmacokinetic profiles. nih.govnih.gov
In Vitro Investigation of Biological Target Interactions
Anticonvulsant Activity Assessment
Derivatives of the pyrrolidine scaffold have been extensively investigated for their anticonvulsant properties. nih.govnih.govnih.govdrugs.com In vitro studies are crucial for elucidating the mechanisms by which these compounds exert their effects. A key area of investigation is their interaction with ion channels that play a critical role in neuronal excitability. nih.govmdpi.com
For instance, certain pyrrolidine-2,5-dione derivatives have been shown to interact with voltage-gated sodium and calcium channels. nih.govmdpi.com These channels are pivotal in the generation and propagation of action potentials, and their modulation can effectively control seizure activity. In vitro binding assays are employed to determine the affinity of these compounds for specific sites on these channels. nih.gov For example, some compounds have demonstrated significant inhibition of Na+ channels (site 2) at micromolar concentrations. nih.gov
The following table summarizes the in vitro binding data for representative pyrrolidine derivatives, highlighting their interaction with voltage-gated calcium channels.
| Compound | Concentration (µM) | % Inhibition of Ca2+ Channel (Cav1.2) |
| 24 | 10 | Moderate |
| 27 | 10 | Moderate |
| 29 | 10 | Moderate |
| 30 | 10 | Moderate |
Data sourced from in vitro binding assays. mdpi.com
These in vitro findings, combined with in vivo data from animal models of epilepsy, help to establish a clear link between the molecular mechanism and the observed anticonvulsant effects. nih.govnih.govnih.gov
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide (NO) is a key signaling molecule involved in various physiological and pathological processes, and its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). nih.gov There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.gov The selective inhibition of these isoforms is a significant goal in medicinal chemistry, as aberrant NO production is implicated in conditions ranging from neurodegenerative diseases to inflammation. nih.govnih.gov
Derivatives of the pyrrolidine scaffold, specifically 2-iminopyrrolidines, have been identified as potent and selective inhibitors of human inducible nitric oxide synthase (hiNOS). nih.gov In vitro studies have been instrumental in characterizing the inhibitory activity and selectivity of these compounds. For example, substitutions at the 3-, 4-, or 5-positions of the 2-iminopyrrolidine ring have been shown to yield analogs with greater potency than the parent compound. nih.gov
One notable example, (+)-cis-4-methyl-5-pentylpyrrolidin-2-imine, demonstrated potent inhibition of hiNOS with an IC50 value of 0.25 µM. nih.gov Importantly, this compound exhibited significant selectivity for hiNOS over heNOS and hnNOS. nih.gov The following table illustrates the selectivity profile of this compound.
| NOS Isoform | IC50 (µM) | Selectivity Ratio (heNOS IC50 / hiNOS IC50) | Selectivity Ratio (hnNOS IC50 / hiNOS IC50) |
| hiNOS | 0.25 | - | - |
| heNOS | 224.25 | 897 | - |
| hnNOS | 3.25 | - | 13 |
Data represents the inhibitory potency and selectivity of (+)-cis-4-methyl-5-pentylpyrrolidin-2-imine. nih.gov
Such in vitro data is crucial for identifying lead compounds with the desired pharmacological profile for further preclinical development. nih.govnih.gov
Chemokine Receptor Antagonism
Chemokine receptors are a class of G protein-coupled receptors that play a central role in mediating the migration of immune cells. nih.gov As such, they are attractive therapeutic targets for a variety of inflammatory and autoimmune diseases. explorationpub.comnih.gov The C-C chemokine receptor type 2 (CCR2) is particularly implicated in chronic inflammatory conditions. explorationpub.comnih.gov
Although direct examples of this compound as a chemokine receptor antagonist are not extensively documented in the provided context, the broader class of pyrrolidine-containing molecules has been explored for this activity. For instance, spirocyclic butanamides incorporating a piperidine (B6355638) ring, which shares structural similarities with the pyrrolidine ring, have been developed as potent CCR2 antagonists. nih.gov
In vitro assays, such as Ca2+-flux assays, are used to evaluate the antagonistic activity of these compounds. nih.gov These studies have revealed clear structure-activity relationships, where modifications to the butanamide side chain and the spirocyclic core significantly impact potency. nih.gov For example, certain derivatives have demonstrated IC50 values in the nanomolar range for the inhibition of Ca2+-flux mediated by human CCR2. nih.gov This highlights the potential of pyrrolidine-like scaffolds in the design of novel chemokine receptor antagonists.
Enzyme Inhibition Studies (e.g., DPP-IV, α-amylase, Cholinesterase, hDHFR)
The versatility of the this compound scaffold extends to its use in developing inhibitors for a variety of enzymes implicated in different diseases.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is an enzyme that degrades incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in regulating blood glucose levels. nih.gov Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. Pyrrolidine-based structures have been successfully developed as DPP-IV inhibitors. nih.gov For example, 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine is a selective and orally active DPP-IV inhibitor that has shown efficacy in clinical studies. nih.gov
α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help to control postprandial hyperglycemia. While not directly focused on this compound, studies on other natural and synthetic compounds have demonstrated the potential for small molecules to inhibit this enzyme. nih.gov
The following table presents data on the α-amylase inhibitory activity of various extracts, illustrating the type of data generated in such studies.
| Extract | IC50 (µg/mL) |
| Chloroform Extract | 1464.32 |
| Hexane Extract | 8113.15 |
Data from a study on Melicope latifolia extracts. nih.gov
The exploration of pyrrolidine derivatives as inhibitors of these and other enzymes, such as cholinesterase and human dihydrofolate reductase (hDHFR), remains an active area of research, driven by the potential to develop new treatments for a wide range of diseases.
Application in Preclinical Compound Library Development
The strategic incorporation of the chiral scaffold, this compound, into preclinical compound libraries represents a sophisticated approach in modern medicinal chemistry. This building block is prized for its inherent three-dimensional structure and the specific stereochemical information it imparts to the resulting library members. The development of such libraries is a critical component of the drug discovery pipeline, aiming to generate a diverse collection of molecules with the potential to interact with a wide array of biological targets.
The use of this compound as a foundational element in library synthesis is driven by several key factors. The pyrrolidine ring itself is a prevalent motif in numerous biologically active natural products and synthetic drugs. Its non-planar, puckered conformation allows for the presentation of substituents in well-defined spatial orientations, which is crucial for exploring the topological features of protein binding pockets. nih.gov The "(S)" configuration at the 2-position ensures a specific and consistent stereochemistry across the library, a critical consideration for target selectivity and reducing the complexity of subsequent structure-activity relationship (SAR) studies. nih.gov
The 3-methylphenyl substituent further enhances the utility of this scaffold. The aromatic ring provides a vector for a multitude of chemical modifications, allowing for the exploration of various interactions within a target's binding site, such as pi-stacking, hydrophobic, and van der Waals interactions. The methyl group on the phenyl ring introduces a subtle but significant steric and electronic perturbation, which can fine-tune binding affinity and selectivity.
In the context of diversity-oriented synthesis (DOS), this compound serves as an excellent starting point for generating structurally diverse and complex molecules. nih.govmdpi.com By leveraging the reactivity of the secondary amine within the pyrrolidine ring, chemists can readily introduce a wide range of substituents and build upon this core structure. This approach facilitates the rapid assembly of large and diverse compound libraries, increasing the probability of identifying novel hit compounds against various therapeutic targets.
The construction of preclinical compound libraries utilizing this chiral building block often involves parallel synthesis techniques. nih.gov This allows for the systematic variation of different parts of the molecule, typically at one or more points of diversity. For instance, a library could be generated by reacting this compound with a diverse set of carboxylic acids to create a library of amides. Further diversity can be introduced by modifying the 3-methylphenyl group or by incorporating additional functional groups onto the pyrrolidine ring.
The resulting libraries of compounds, each featuring the core this compound scaffold, are then screened against a panel of biological targets in high-throughput screening (HTS) campaigns. The data generated from these screens can provide valuable insights into the types of molecular architectures that are likely to be biologically active, thereby guiding future drug discovery efforts.
Table 1: Key Attributes of this compound for Compound Library Development
| Attribute | Significance in Library Development |
| Chiral Pyrrolidine Core | Provides a defined three-dimensional structure, crucial for exploring complex binding sites of biological targets. The specific (S)-enantiomer ensures stereochemical consistency across the library. nih.gov |
| 3-Methylphenyl Substituent | Offers a site for further chemical diversification and introduces specific steric and electronic properties that can influence binding affinity and selectivity. |
| Secondary Amine | Acts as a versatile chemical handle for introducing a wide range of substituents through various chemical reactions, enabling the creation of large and diverse libraries. |
| Scaffold for Diversity-Oriented Synthesis (DOS) | Serves as a foundational building block for generating structurally complex and diverse molecules, increasing the chemical space explored in preclinical screening. nih.govmdpi.com |
Table 2: Representative Library Synthesis Strategy
| Step | Description | Purpose |
| 1. Scaffold Preparation | Synthesis and purification of enantiomerically pure this compound. | To ensure the stereochemical integrity of the subsequent library. |
| 2. Parallel Acylation | Reaction of the scaffold with a diverse set of carboxylic acids (R-COOH) in a parallel format. | To introduce a wide range of chemical diversity at the pyrrolidine nitrogen, creating a library of amides. |
| 3. Optional Aromatic Modification | Further functionalization of the 3-methylphenyl group (e.g., through electrophilic aromatic substitution). | To explore the structure-activity relationships related to this portion of the molecule. |
| 4. Purification and Characterization | High-throughput purification and analysis of the library members. | To ensure the quality and identity of the compounds before biological screening. |
| 5. Library Screening | High-throughput screening of the compound library against a panel of biological targets. | To identify initial "hit" compounds for further optimization. |
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel Stereoselective Methodologies
The demand for enantiomerically pure compounds in the pharmaceutical industry continues to drive the development of innovative and efficient stereoselective synthetic routes. Future research in the synthesis of (2S)-2-(3-methylphenyl)pyrrolidine and its analogs is poised to move beyond traditional methods, focusing on atom economy, step efficiency, and the introduction of novel synthetic strategies.
A promising avenue of research lies in the application of C(sp³)–H activation strategies. nih.gov This approach allows for the direct functionalization of typically unreactive C-H bonds, offering a more streamlined and efficient synthesis of complex pyrrolidine (B122466) derivatives. nih.gov Future work will likely focus on expanding the scope of compatible coupling partners and developing more robust and selective catalyst systems for the C-H activation of the pyrrolidine ring and its substituents.
Furthermore, the development of novel cycloaddition reactions presents another exciting frontier. acs.org Stereoselective 1,3-dipolar cycloadditions, for instance, can construct the pyrrolidine ring with multiple stereocenters in a single step, offering a high degree of complexity from simple precursors. acs.org Research in this area will likely explore new chiral auxiliaries and catalysts to achieve even higher levels of stereocontrol and to access a wider diversity of substituted pyrrolidines.
Continuous flow chemistry is also emerging as a powerful tool for the rapid and scalable synthesis of chiral pyrrolidines. rsc.org This technology allows for precise control over reaction parameters, leading to improved yields and diastereoselectivity in shorter reaction times. rsc.org Future efforts will likely focus on integrating multi-step syntheses into continuous flow systems, creating a seamless and automated platform for the production of this compound and its derivatives.
| Synthetic Strategy | Key Features | Potential Future Directions |
| C(sp³)–H Activation | Direct functionalization of C-H bonds, increased atom economy. nih.gov | Development of more selective catalysts, expansion of compatible coupling partners. |
| Stereoselective Cycloadditions | Rapid construction of the pyrrolidine ring with multiple stereocenters. acs.org | Exploration of new chiral auxiliaries and catalysts for enhanced stereocontrol. |
| Continuous Flow Chemistry | Scalable, rapid, and highly controlled synthesis. rsc.org | Integration of multi-step syntheses for automated production. |
Exploration of Expanded Catalytic Applications
The inherent chirality and structural features of this compound make it an excellent scaffold for the development of novel organocatalysts. The pyrrolidine motif is a well-established privileged structure in asymmetric catalysis, and future research will undoubtedly expand its applications into new and challenging transformations. nih.gov
One area of active investigation is the development of bifunctional organocatalysts derived from this compound. These catalysts incorporate an additional functional group, such as a thiourea (B124793) or a squaramide, capable of hydrogen bonding, to work in concert with the pyrrolidine nitrogen. nih.gov This cooperative catalysis can lead to enhanced reactivity and stereoselectivity in a variety of reactions. Future work will likely focus on the design of novel bifunctional systems and their application in previously challenging asymmetric transformations.
Biocatalysis represents another promising direction for the application of pyrrolidine derivatives. Engineered enzymes, such as cytochrome P450 variants, can utilize pyrrolidine-containing molecules as substrates for highly selective C-H functionalization reactions. acs.org This approach offers the potential for environmentally friendly and highly efficient synthesis of complex molecules under mild conditions. acs.org Future research will likely involve the directed evolution of enzymes to accept a broader range of pyrrolidine substrates and to catalyze a wider variety of transformations.
Furthermore, the incorporation of the this compound scaffold into metal-based catalysts is an area with significant potential. Chiral pyrrolidine-containing ligands have been shown to be effective in a range of metal-catalyzed reactions, including gold-catalyzed cycloadditions. acs.org The development of new ligands based on the this compound framework could lead to catalysts with improved activity and selectivity for a variety of important organic transformations.
Advanced Computational Approaches for Predictive Modeling
The synergy between experimental and computational chemistry is becoming increasingly crucial for the rational design of catalysts and the prediction of reaction outcomes. For this compound and its derivatives, advanced computational approaches are set to play a pivotal role in accelerating discovery and optimizing performance.
Density Functional Theory (DFT) calculations have already proven to be a valuable tool for understanding the mechanisms of pyrrolidine-catalyzed reactions and for rationalizing the observed stereoselectivities. nih.govresearchgate.net Future research will likely employ more sophisticated computational models to predict the enantioselectivity of new catalyst designs before they are synthesized in the lab. nih.govmit.edu This "in silico" screening has the potential to dramatically reduce the time and resources required for catalyst development. mit.edu
Machine learning (ML) is another powerful tool that is beginning to be applied to the field of asymmetric catalysis. nih.gov By training ML models on large datasets of reaction outcomes, it is possible to develop predictive tools that can identify promising catalyst candidates from a vast chemical space. nih.gov The future of catalyst design will likely involve a combination of DFT and ML methods to create highly accurate predictive models for reactions involving this compound-based catalysts.
These computational models can also be used to gain a deeper understanding of the non-covalent interactions that govern stereoselectivity in organocatalysis. nih.gov By visualizing and quantifying these subtle interactions, researchers can gain valuable insights into the factors that control the stereochemical outcome of a reaction, leading to the design of more effective catalysts. acs.org
| Computational Approach | Application in Pyrrolidine Research | Future Outlook |
| Density Functional Theory (DFT) | Mechanistic studies, rationalization of stereoselectivity. nih.govresearchgate.net | Predictive modeling of catalyst performance, "in silico" screening. nih.gov |
| Machine Learning (ML) | Prediction of enantioselectivity from catalyst structure. nih.gov | Development of highly accurate predictive models for catalyst discovery. |
| Non-Covalent Interaction Analysis | Understanding the origins of stereocontrol. acs.orgnih.gov | Guiding the rational design of new and improved catalysts. |
Integration with Materials Science and Nanotechnology
The unique structural and chiral properties of this compound and its derivatives make them attractive building blocks for the creation of novel functional materials and for applications in nanotechnology.
The incorporation of chiral pyrrolidine units into polymer backbones can lead to the formation of chiral polymers with unique properties. These materials can be used in a variety of applications, including as chiral stationary phases for chromatography, as sensors for chiral molecules, and as catalysts for asymmetric reactions. nih.gov Future research in this area will likely focus on the development of new polymerization methods to create well-defined chiral polymers with tailored properties.
In the realm of nanotechnology, chiral pyrrolidine derivatives can be used to stabilize and functionalize metal nanoparticles. nih.gov The resulting chiral nanoclusters can exhibit unique catalytic and optical properties, with potential applications in asymmetric catalysis and sensing. nih.gov Future work will explore the use of different metals and pyrrolidine ligands to create a diverse range of chiral nanomaterials with tunable properties.
Furthermore, the functionalization of surfaces with chiral pyrrolidine derivatives can be used to create chiral interfaces with specific recognition properties. These surfaces could be used in a variety of applications, including enantioselective separations, biosensing, and the development of new materials for asymmetric catalysis.
Novel Preclinical Biological Applications and Target Identification
The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and FDA-approved drugs. nih.govnih.gov The this compound framework, with its specific stereochemistry and substitution pattern, offers a promising starting point for the discovery of new therapeutic agents with novel mechanisms of action.
One area of significant interest is the development of this compound derivatives as modulators of the central nervous system. Pyrrolidine-based compounds have shown activity as inhibitors of monoamine transporters, which are important targets for the treatment of depression, anxiety, and other neurological disorders. researchgate.net Future research will focus on the synthesis and evaluation of new analogs to identify compounds with improved potency and selectivity for specific transporter subtypes.
The pyrrolidine scaffold has also been identified as a key structural element in the development of inhibitors for a variety of enzymes, including neuronal nitric oxide synthase (nNOS) and tyrosine kinases. researchgate.netnih.gov The development of potent and selective inhibitors for these targets could lead to new treatments for a range of diseases, including neurodegenerative disorders and cancer. Future structure-activity relationship (SAR) studies will be crucial for optimizing the inhibitory activity and pharmacokinetic properties of these compounds.
Furthermore, the anti-biofilm activity of certain pyrrolidine derivatives suggests their potential as a new class of antimicrobial agents. nih.gov With the rise of antibiotic resistance, there is a pressing need for new drugs that can combat bacterial infections, particularly those associated with biofilm formation. nih.gov Future research in this area will focus on elucidating the mechanism of action of these compounds and on optimizing their activity against a broad spectrum of pathogenic bacteria.
| Biological Target/Application | Potential Therapeutic Area | Future Research Focus |
| Monoamine Transporters | Depression, Anxiety. researchgate.net | Development of potent and selective inhibitors. |
| Neuronal Nitric Oxide Synthase (nNOS) | Neurodegenerative Disorders. nih.gov | Optimization of inhibitory activity and pharmacokinetic properties. |
| Tyrosine Kinases | Cancer. researchgate.net | Structure-activity relationship (SAR) studies for improved potency. |
| Bacterial Biofilms | Infectious Diseases. nih.gov | Elucidation of mechanism of action and optimization of antimicrobial activity. |
Q & A
Q. What are the optimal synthetic routes for (2S)-2-(3-methylphenyl)pyrrolidine, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis of this compound can be achieved via hydrogenation of intermediates like (2S)-2-(2-oxo-2-phenylethyl)-N-(methoxycarbonyl)-2,5-dihydro-1H-pyrrole, as demonstrated in multi-step protocols involving sodium borohydride and diphenyl diselenide in sec-butanol . Scission-allylation reactions using allyl groups (e.g., from 2-allylpyrrolidines) are critical for introducing substituents while retaining stereochemistry. Key factors include:
- Temperature control (e.g., hydrogenation at 0–5°C to minimize racemization).
- Chiral auxiliaries (e.g., methoxycarbonyl groups) to stabilize intermediates and direct stereoselectivity .
- Purification techniques (e.g., column chromatography with chiral stationary phases) to isolate enantiomerically pure products .
Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers. Retention time comparisons with known standards are essential .
- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values (e.g., Bailingwei Group reports optical purity >99% for related pyrrolidines) .
- X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures, as shown in studies of analogous pyrrolidine derivatives .
Q. What physicochemical properties of this compound are critical for experimental design?
Methodological Answer: Key properties include:
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in water. Pre-dissolve in ethanol for aqueous reactions .
- Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at –20°C. Degradation products can form via ring-opening under acidic conditions .
- Melting Point : Reported range 84–86°C for structurally similar compounds; differential scanning calorimetry (DSC) is recommended for verification .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrolidine ring be achieved without compromising stereochemistry?
Methodological Answer:
- Electrophilic Aromatic Substitution : Introduce substituents at the 3-methylphenyl group using Friedel-Crafts alkylation with AlCl₃, ensuring steric hindrance from the pyrrolidine ring directs substitution to the para position .
- Fluorination Strategies : Use Fluolead™ or Deoxo-Fluor™ for selective fluorination at the pyrrolidine C2 position, as demonstrated in studies yielding >95% regioselectivity .
- Protection/Deprotection : Temporarily block the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) groups during functionalization to prevent side reactions .
Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Cross-Validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For example, NMR signals for diastereomeric byproducts may overlap; use 2D-COSY or NOESY to resolve ambiguities .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16) to confirm assignments .
- Batch Analysis : Replicate synthesis under standardized conditions to identify variability caused by trace impurities (e.g., residual solvents affecting melting points) .
Q. What computational tools are effective for predicting the biological activity of this compound analogs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like G-protein-coupled receptors (GPCRs), leveraging PubChem’s 3D conformer database for ligand preparation .
- QSAR Modeling : Train models with descriptors such as logP, polar surface area, and H-bond donors/acceptors. Validate against bioassay data for monoamine oxidase inhibitors .
- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to assess permeability, metabolic stability, and toxicity early in drug discovery pipelines .
Q. What are the challenges in chromatographic separation of this compound from its diastereomers?
Methodological Answer:
- Stationary Phase Selection : Use cellulose-based chiral columns (e.g., Chiralcel® OD-H) for baseline separation. Adjust mobile phase polarity (e.g., ethanol/heptane ratios) to optimize resolution .
- Derivatization : Convert amines to UV-active derivatives (e.g., with dansyl chloride) to enhance detection sensitivity in HPLC .
- Dynamic Resolution : Employ enzymes like lipases in kinetic resolutions to enrich the desired enantiomer during synthesis .
Q. How do researchers mitigate safety risks when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods (minimum 0.5 m/s face velocity) to prevent inhalation/contact .
- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste (EPA Hazard Code D001) .
- Storage : Keep in amber glass bottles with PTFE-lined caps to prevent moisture ingress and photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
